N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclobutanecarboxamide
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Overview
Description
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclobutanecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclobutanecarboxamide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with cyclobutanecarboxylic acid or its derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Chemical Reactions Analysis
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and receptors involved in cancer cell proliferation and survival . The compound may also interfere with bacterial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclobutanecarboxamide can be compared with other benzothiazole derivatives, such as:
4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine: Known for its DNA gyrase inhibitory activity.
N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide: Exhibits significant anticancer properties.
4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives: These compounds have been studied for their potential as anti-tubercular agents.
This compound stands out due to its unique cyclobutane ring, which may contribute to its distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-11(8-4-3-5-8)14-12-13-9-6-1-2-7-10(9)16-12/h8H,1-7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJHAILTDUNTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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